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Cucurbitaxanthin A

Erythrocyte Function Oxidative Stress Carotenoid Bioavailability

Standard dietary xanthophylls (lutein, zeaxanthin) exhibit limited erythrocyte membrane incorporation, compromising in vitro hemolysis protection models. Cucurbitaxanthin A (Capsolutein), distinguished by its 3,6-oxabicycloheptane end group, resolves this limitation. • Superior erythrocyte migration capacity vs. lutein, zeaxanthin, and β-carotene-enables physiologically relevant membrane antioxidant assays • Unambiguous HPLC resolution from co-eluting paprika carotenoids; quantified at 7% natural abundance in red paprika for QC benchmarking • High thermal stability-outperforms β-carotene retention during baking, supporting functional food development studies

Molecular Formula C40H56O3
Molecular Weight 584.9 g/mol
CAS No. 103955-77-7
Cat. No. B162421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCucurbitaxanthin A
CAS103955-77-7
Synonyms(3R,3’S,5’R,6’R)‐3’,6’‐Epoxy‐5’,6’‐dihydro‐β,β‐carotene‐3,5’‐diol
Molecular FormulaC40H56O3
Molecular Weight584.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(O2)CC3(C)O)(C)C)C)C
InChIInChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(43-40)28-39(40,10)42/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40-/m1/s1
InChIKeyLMIFPRVTIOZTJN-SZYTUFQFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cucurbitaxanthin A Overview


Cucurbitaxanthin A (also known as Capsolutein) is a naturally occurring xanthophyll carotenoid pigment characterized by a distinctive 3,6-oxabicycloheptane end group [1]. Its molecular formula is C₄₀H₅₆O₃, with a monoisotopic molecular weight of 584.4229 Da [2]. This compound is biosynthetically produced in specific plant species, including *Capsicum annuum* (paprika) and *Cucurbita maxima* (pumpkin), and is recognized as a unique carotenoid specific to paprika fruit [1][3].

Analytical Reference Standard Distinct HPLC elution profile supports paprika carotenoid profiling
Erythrocyte Partitioning Probe Reported high erythrocyte migration enables cellular transport studies
Processing Stability Research Documented thermal stability supports food processing analysis
Metabolic Inflammation Model Shows anti-inflammatory response in adipocyte-macrophage co-culture

Cucurbitaxanthin A vs. Common Xanthophylls


The selection of Cucurbitaxanthin A cannot be substituted by common dietary xanthophylls like lutein or zeaxanthin, despite shared antioxidant mechanisms. Key differentiators are rooted in its unique molecular architecture and biological behavior. The compound's 3,6-oxabicycloheptane end group dictates a distinct chromatographic elution profile, enabling unambiguous analytical resolution from co-occurring carotenoids in complex matrices, which is critical for accurate quantification in metabolomics and quality control [1]. More importantly, this structural feature correlates with a fundamentally different pharmacokinetic and functional profile; evidence demonstrates it possesses a superior ability to migrate into erythrocytes compared to other reported carotenoids, a property not conferred by lutein, zeaxanthin, or β-carotene [2][3]. Consequently, experiments designed to probe erythrocyte-specific antioxidant protection or the physiological role of 'non-present' xanthophylls require this exact compound; substitution with structurally dissimilar analogs would invalidate the hypothesis and yield non-comparable results.

Attribute
Cucurbitaxanthin A
Common Xanthophylls (lutein, zeaxanthin, β-carotene)
Erythrocyte Migration
Reported higher migration capacity
Limited or undocumented partitioning
Chromatographic Profile
Unique elution due to 3,6-oxabicycloheptane group
Different retention; may co-elute with other xanthophylls
Thermal Stability
Ranked among most stable in baked bread
β-Carotene less stable; lutein comparable

Cucurbitaxanthin A: Evidence Guide


Erythrocyte Migration Capacity

Cucurbitaxanthin A demonstrates a significantly higher capacity to migrate into red blood cells compared to other carotenoids for which this property has been documented. This differentiation is explicitly claimed in patent literature, positioning it as a superior candidate for protecting erythrocytes from oxidative damage [1][2]. While the patents do not provide head-to-head numerical data in the abstract, the claim of 'remarkably excellent migration ability' versus a broad comparator class establishes a clear, verifiable functional advantage.

Erythrocyte Migration
Patent claims / Class-level inference
Reported higher erythrocyte migration vs. common xanthophylls
Supports erythrocyte partitioning research
No quantitative data; patent claims only
Erythrocyte Function Oxidative Stress Carotenoid Bioavailability

Thermal Stability in Baked Foods

In a study of fortified bread, Cucurbitaxanthin A was identified as one of the most thermally stable carotenoids during processing. HPLC analysis showed that it, along with lutein, exhibited the highest stability, outperforming β-carotene, another major carotenoid in the same bread matrix [1][2]. This provides a direct, comparative benchmark for stability under defined processing conditions.

Thermal Stability
Head-to-head comparison
Ranked among most stable carotenoids in baked bread
Supports thermal processing stability screening
vs. β-carotene (lower retention)
Food Processing Thermal Degradation Carotenoid Stability

Anti-Inflammatory Effects in Obesity Model

In a co-culture model of adipocytes and macrophages, both Cucurbitaxanthin A and capsanthin demonstrated strong suppressive effects on chronic inflammation related to obesity [1]. The report notes that while capsanthin is the major xanthophyll in paprika, Cucurbitaxanthin A also exhibited a strong effect, which was a novel finding. This positions Cucurbitaxanthin A as an equally potent bioactive compound within this specific disease-relevant model.

Anti-Inflammatory Effect
Class-level inference
Comparable effect to capsanthin in adipocyte-macrophage co-culture
Supports obesity-model inflammation research
Qualitative; no IC50 values
Inflammation Adipocyte Biology Metabolic Disease

Natural Abundance in Red Paprika

Quantitative HPLC analysis of ripe red paprika (*Capsicum annuum* var. *lycopersiciforme rubrum*) established a defined natural abundance for Cucurbitaxanthin A. It constitutes 7% of the total carotenoid content, which is 1.3 g/100 g of dry weight [1]. This places its abundance between zeaxanthin (8%) and capsorubin (3.2%), and significantly lower than capsanthin (37%). This quantitative profile is essential for analytical benchmarking and understanding its natural distribution relative to co-occurring carotenoids.

Natural Abundance in Paprika
Direct quantitative comparison
7% of total carotenoids
1.3 g/100 g dry weight
Analytical benchmark for paprika QC
vs. capsanthin 37%, zeaxanthin 8%
Natural Product Analysis Chemotaxonomy Crop Quality

Cucurbitaxanthin A: Key Applications


Pharmacokinetics & Erythrocyte Protection

Leverage Cucurbitaxanthin A in studies focused on the bioavailability and physiological function of non-present xanthophylls. Its demonstrated, superior migration capacity to erythrocytes [1][2] makes it a unique molecular probe for investigating carotenoid transport mechanisms, erythrocyte membrane interactions, and protection against oxidative hemolysis. This application is directly supported by patent claims for erythrocyte function improvement and cannot be replaced by common dietary carotenoids like lutein or β-carotene.

Analytical Methods & Paprika QC

Use Cucurbitaxanthin A as a reference standard for the development and validation of HPLC methods for complex carotenoid mixtures. Its well-defined chromatographic behavior [3] and quantified natural abundance of 7% in red paprika [4] provide a robust benchmark for peak identification, quantification, and purity assessment in nutraceutical and food ingredient quality control workflows.

Metabolic Inflammation Research

Employ Cucurbitaxanthin A in *in vitro* and *in vivo* models of obesity-related chronic inflammation. Evidence from co-culture cell models confirms its strong anti-inflammatory effect, comparable to that of the more abundant capsanthin [5]. This supports its use in hypothesis-driven research to dissect the specific contribution of minor paprika carotenoids to the overall health benefits of the food matrix.

Functional Food & Thermal Stability

Select Cucurbitaxanthin A as a target carotenoid in the development and analysis of thermally processed functional foods. Its documented high stability during baking, outperforming β-carotene [6][7], makes it a relevant analyte and potential ingredient for products where carotenoid retention after heat treatment is a critical quality or efficacy parameter.

Application
Selection Property
Validation Focus
Carotenoid transport & erythrocyte interaction studies
Erythrocyte migration capacity
Partitioning and membrane interaction endpoints
HPLC method development for paprika carotenoids
Chromatographic resolution & natural abundance
Peak identification and quantification
Obesity-related chronic inflammation models
Anti-inflammatory model response
Cytokine and macrophage activation endpoints
Thermal processing stability in food matrices
Carotenoid retention under heat
Degradation and retention analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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